molecular formula C7H10O3 B6593952 (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 86941-00-6

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6593952
CAS No.: 86941-00-6
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-GOHHTPAQSA-N
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Description

(1R,3s,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic ether-carboxylate compound characterized by a fused cyclopropane-oxane ring system. Its molecular formula is C₇H₁₀O₃ (MW: 142.15 g/mol) with the CAS number 86885-57-6 . The compound is commercially available as a high-purity reagent (≥97%) and is used in pharmaceutical research, particularly as a building block for protein degraders and peptidomimetics . The stereochemistry (1R,3s,5S) is critical for its spatial interactions, as confirmed by advanced techniques like 2D-NOESY in related oxabicyclo structures .

Properties

IUPAC Name

methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDWFRQNVCVBK-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the epoxidation of methyl cyclopent-3-ene-1-carboxylate. A common method includes the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent at room temperature. The reaction mixture is stirred for several hours until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC) analysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Leads to the formation of diols or other oxidized derivatives.

    Reduction: Produces alcohols or other reduced forms.

    Substitution: Results in various substituted bicyclic compounds.

Scientific Research Applications

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula MW (g/mol) Key Applications/Notes References
(1R,3s,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate 6-Oxabicyclo[3.1.0] Methyl ester at C3 C₇H₁₀O₃ 142.15 Protein degrader building blocks
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 6-Oxabicyclo[3.1.0] Ethyl ester at C3; (1S,5R) stereoisomer C₈H₁₂O₃ 156.18 Intermediate in chiral synthesis
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 3-Azabicyclo[3.1.0] Methyl ester at C2; 6,6-dimethyl; nitrogen bridge C₁₀H₁₆N₂O₂ 200.25 Potential enzyme inhibitors
tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 6-Oxabicyclo[3.1.0] tert-Butyl ester; BOC-protected amino at C3 C₁₅H₂₅NO₅ 299.36 Protected intermediate for drug synthesis
(1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane 6-Oxabicyclo[3.1.0] Benzyloxy group at C3 C₁₂H₁₄O₂ 190.24 Synthetic precursor for glycosidase inhibitors

Impact of Structural Differences

Bridge Heteroatom (O vs. N)
  • 6-Oxabicyclo compounds (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity due to the oxygen bridge, enhancing solubility in polar solvents .
  • 3-Azabicyclo analogs (e.g., ) introduce basic nitrogen, enabling interactions with biological targets like enzymes or receptors .
Ester Groups
  • Methyl/ethyl esters (e.g., target compound vs. ) influence lipophilicity. Methyl esters (logP ~1.2) are more metabolically labile, while ethyl esters (logP ~1.8) offer slower hydrolysis .
  • tert-Butyl esters (e.g., ) provide steric protection, increasing stability in acidic/biological environments .
Substituents and Stereochemistry
  • Benzyloxy groups () introduce aromaticity, enabling π-π stacking in drug-receptor interactions .
  • Stereochemical variations (e.g., 1R,3s,5S vs. 1S,5R) significantly alter spatial interactions, as shown by 2D-NOESY studies in thiophene-substituted analogs .

Biological Activity

(1R,3S,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known as methyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, is a bicyclic compound with potential biological activity. Its molecular formula is C7H10O3, and it has garnered interest due to its structural characteristics which may influence its pharmacological properties.

  • Molecular Weight : 142.152 g/mol
  • LogP : 0.3368
  • Polar Surface Area (PSA) : 38.83 Ų

These properties suggest that the compound may have moderate lipophilicity and potential for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance:

  • A series of derivatives demonstrated significant activity against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, related compounds have shown promising antifungal activity:

  • Compounds tested against various fungal strains revealed high efficacy, particularly against Candida spp., suggesting that the bicyclic structure may enhance membrane permeability or interfere with fungal cell wall integrity .

Case Study 1: Synthesis and Testing

A study synthesized several derivatives of this compound and evaluated their biological activities:

  • Method : Compounds were synthesized via a multi-step reaction involving cyclization and esterification.
  • Results : The synthesized compounds were tested for antibacterial and antifungal activities using standard methods like disk diffusion and broth microdilution.
  • Findings : Several derivatives exhibited potent activity against both bacterial and fungal strains, with structure-activity relationship (SAR) analysis indicating that modifications at specific positions significantly enhanced efficacy .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the biological activity of related compounds:

  • Objective : To determine how these compounds affect cellular processes in bacteria.
  • Findings : The study revealed that the compounds induce oxidative stress in bacterial cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Data Tables

PropertyValue
Molecular FormulaC7H10O3
Molecular Weight142.152 g/mol
LogP0.3368
Polar Surface Area38.83 Ų
Biological ActivityObservations
AntibacterialSignificant MIC against Gram-positive bacteria
AntifungalHigh efficacy against Candida spp.

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